molecular formula C7H6FNO4 B12852282 2-Fluoro-4-methoxy-5-nitrophenol

2-Fluoro-4-methoxy-5-nitrophenol

Cat. No.: B12852282
M. Wt: 187.12 g/mol
InChI Key: SXZSQIXPQLCSRV-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrophenol is an organic compound with the molecular formula C7H6FNO4 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method includes the nitrosation of 2-fluorophenol in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid.

    Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-4-methoxy-5-aminophenol, while oxidation can produce various quinone derivatives.

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-nitrophenol: Similar structure but lacks the methoxy group.

    2-Fluoro-4-nitrophenol: Similar structure but lacks the methoxy group.

Uniqueness

2-Fluoro-4-methoxy-5-nitrophenol is unique due to the combination of the fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in electrophilic substitution reactions and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C7H6FNO4

Molecular Weight

187.12 g/mol

IUPAC Name

2-fluoro-4-methoxy-5-nitrophenol

InChI

InChI=1S/C7H6FNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3

InChI Key

SXZSQIXPQLCSRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])O)F

Origin of Product

United States

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